4-Methoxy-1,3-benzothiazole

Overview

Description

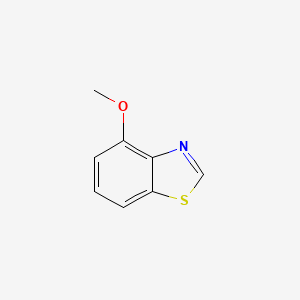

4-Methoxy-1,3-benzothiazole is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiazole ring with a methoxy group attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, and under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-position of the thiazole ring exhibits electrophilic character, enabling nucleophilic substitution under specific conditions.

Key Findings :

-

The electron-withdrawing thiazole ring enhances the electrophilicity of the C-2 position, facilitating substitution with nucleophiles like amines and azides .

-

Polar aprotic solvents (e.g., DMF) improve reaction rates due to better stabilization of transition states .

Oxidation and Reduction Reactions

The sulfur atom in the thiazole ring undergoes redox transformations under controlled conditions.

Oxidation

| Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|

| H₂O₂, acetic acid | 4-Methoxy-1,3-benzothiazole sulfoxide | 50°C, 6 h | |

| m-CPBA, CH₂Cl₂ | This compound sulfone | 0°C to rt, 2 h |

Reduction

| Reducing Agent | Product | Conditions | Source |

|---|---|---|---|

| NaBH₄, MeOH | 4-Methoxy-1,3-benzothiazoline | 25°C, 3 h | |

| LiAlH₄, THF | Ring-opened thiol derivative | Reflux, 4 h |

Key Findings :

-

Oxidation to sulfoxides/sulfones is stereoselective and dependent on the oxidizing agent’s strength.

-

Reduction with NaBH₄ preserves the thiazoline ring, while LiAlH₄ leads to ring cleavage .

Condensation and Cycloaddition Reactions

The methoxy group directs electrophilic aromatic substitution (EAS) at the ortho/para positions of the benzene ring.

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Friedel-Crafts Acylation | AcCl, AlCl₃, CH₂Cl₂, 0°C | 5-Acetyl-4-methoxy-1,3-benzothiazole | |

| Nitration | HNO₃, H₂SO₄, 30°C | 5-Nitro-4-methoxy-1,3-benzothiazole |

Key Findings :

-

Methoxy’s electron-donating effect directs EAS to the C-5 and C-7 positions .

-

Harsh nitration conditions may lead to ring sulfonation as a side reaction .

Functionalization of the Methoxy Group

The methoxy group can be demethylated or modified to introduce new functionalities.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | 4-Hydroxy-1,3-benzothiazole | 82% | |

| Alkylation | CH₃I, K₂CO₃, DMF | 4-Methoxy-2-methyl-1,3-benzothiazole | 68% |

Key Findings :

Scientific Research Applications

Antimicrobial Activity

4-Methoxy-1,3-benzothiazole has demonstrated notable antimicrobial and antifungal properties. A study indicated that derivatives of this compound exhibited significant antibacterial activity against Escherichia coli, particularly the derivative K-03, which showed potent activity at concentrations of 50 µg/mL and 100 µg/mL .

Anticancer Potential

The compound has shown promise as an anticancer agent. Various studies have reported its ability to inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and apoptosis induction. For example, derivatives have been tested against several cancer cell lines (e.g., HepG2, MCF-7) with IC50 values indicating substantial cytotoxicity ranging from 2.74 to 15.36 µM .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| K-03 | E. coli | 50 | Inhibition of bacterial cell wall synthesis |

| 4f | HepG2 | 6.21 | BRAF and VEGFR-2 inhibition |

| 4l | MCF-7 | 12.88 | Apoptosis induction |

Industrial Applications

In addition to its biological significance, this compound serves as an intermediate in the production of dyes and pigments due to its stable chemical structure and reactivity. This application is crucial in industries focused on textile manufacturing and chemical synthesis.

Case Study: Anticancer Activity

A recent study evaluated various benzothiazole derivatives for their anticancer properties against different cell lines. The results highlighted that compounds containing the methoxy group exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts .

Table 2: Comparison of Anticancer Activities

| Compound | Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|---|

| 4f | HeLa | 2.41 | Doxorubicin (IC50: 2.05) |

| K-03 | HCT-116 | 9.94 | Sorafenib (IC50: 5.47) |

Mechanism of Action

The mechanism of action of 4-Methoxy-1,3-benzothiazole involves its interaction with various molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication.

DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.

Signal Transduction: The compound affects signal transduction pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent

Comparison with Similar Compounds

4-Methoxy-1,3-benzothiazole can be compared with other benzothiazole derivatives:

Similar Compounds: 2-Aminobenzothiazole, 2-Mercaptobenzothiazole, and 4-Hydroxy-1,3-benzothiazole.

Uniqueness: The presence of the methoxy group at the fourth position imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution, which can affect its biological activity and reactivity.

Applications: While other benzothiazole derivatives also exhibit antimicrobial and anticancer properties, this compound’s specific substitution pattern makes it particularly effective in certain applications, such as enzyme inhibition and DNA interaction

Biological Activity

4-Methoxy-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its antibacterial, antiproliferative, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₇NOS. The presence of a methoxy group at the 4-position of the benzothiazole ring significantly influences its biological activity. The structure can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds derived from benzothiazole have shown effectiveness against various bacterial strains by inhibiting key enzymes such as DNA gyrase and dihydroorotase .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25–50 µg/ml |

| 4b | Klebsiella pneumoniae | 25–50 µg/ml |

| 11a | Listeria monocytogenes | 0.10–0.25 mg/ml |

The structure-activity relationship (SAR) studies indicate that substitutions at various positions on the benzothiazole ring can enhance antibacterial activity. For example, the introduction of chloro or bromo groups at specific positions has been associated with increased potency against Gram-positive and Gram-negative bacteria .

Antiproliferative Activity

This compound has also been evaluated for its antiproliferative effects against cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with procaspase-3 pathways.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 3.7 |

| MCF-7 | 1.2 |

| HEK 293 | 5.3 |

The most promising derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Anti-inflammatory and Antioxidant Activities

Research has highlighted the anti-inflammatory and antioxidant properties of benzothiazole derivatives. Compounds similar to this compound have demonstrated effectiveness in reducing inflammation through mechanisms involving p38 MAP kinase inhibition .

In antioxidant assays, these compounds have shown significant radical scavenging activity, suggesting their potential as therapeutic agents for oxidative stress-related conditions .

Case Studies and Research Findings

Several case studies have illustrated the biological efficacy of benzothiazole derivatives:

- Antibacterial Study : A study demonstrated that a series of benzothiazole derivatives showed comparable antibacterial activity to standard drugs like streptomycin against E. coli and P. aeruginosa .

- Anticancer Research : A novel series of benzothiazole derivatives were synthesized and tested against multiple cancer cell lines, revealing moderate to excellent cytotoxicity with specific compounds showing IC50 values lower than established chemotherapeutics .

- Anti-inflammatory Effects : Investigations into the anti-inflammatory effects of benzothiazoles revealed that specific derivatives could outperform traditional anti-inflammatory drugs in preclinical models .

Properties

IUPAC Name |

4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPAPBLJJLIQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505027 | |

| Record name | 4-Methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3048-46-2 | |

| Record name | 4-Methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile (3) described in the paper?

A1: The paper highlights the reaction of Herz salts with malononitrile as a route to (6H-1,2,3-benzodithiazol-6-ylidene)malononitriles []. Interestingly, during the synthesis using 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride, a byproduct, 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile (3), was isolated []. This finding suggests an alternative reaction pathway and offers insights into the reactivity of the starting materials. Further investigation of this unexpected product and the reaction conditions could lead to a new synthetic route for 1,3-benzothiazole derivatives bearing specific substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.